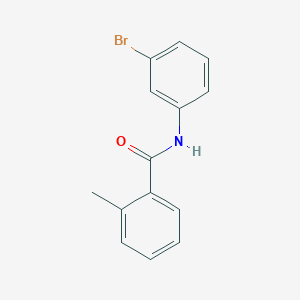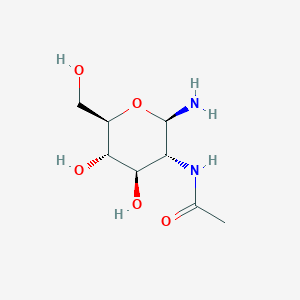
Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HDM-201, also known as siremadlin, is a potent and selective second-generation inhibitor of the Murine Double Minute-2 protein. This compound is known for its ability to activate the p53 pathway, leading to anti-proliferative effects in cancer cells. HDM-201 has shown promising results in preclinical and clinical studies, particularly in the treatment of acute myeloid leukemia and other cancers with wild-type p53 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
HDM-201 is synthesized through a multi-step process that involves the preparation of intermediate compounds followed by their coupling and functionalization. The key steps include:
Preparation of intermediates: The synthesis begins with the preparation of key intermediates through various organic reactions such as halogenation, nitration, and reduction.
Coupling reactions: The intermediates are then coupled using palladium-catalyzed cross-coupling reactions to form the core structure of HDM-201.
Industrial Production Methods
The industrial production of HDM-201 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
HDM-201 undergoes various chemical reactions, including:
Oxidation: HDM-201 can be oxidized to form reactive intermediates that may further react with nucleophiles.
Reduction: The compound can be reduced under specific conditions to yield different analogs with varying biological activities.
Substitution: HDM-201 can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions include analogs of HDM-201 with modified functional groups, which are studied for their enhanced or altered biological activities .
Aplicaciones Científicas De Investigación
HDM-201 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p53 pathway and its role in cancer biology.
Biology: Employed in cell-based assays to investigate the effects of p53 activation on cell cycle regulation and apoptosis.
Medicine: Under clinical investigation for the treatment of various cancers, particularly those with wild-type p53.
Industry: Potential applications in the development of new cancer therapies and as a lead compound for drug discovery
Mecanismo De Acción
HDM-201 exerts its effects by inhibiting the interaction between the p53 protein and the Murine Double Minute-2 protein. This inhibition stabilizes the p53 protein, leading to its activation. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby exerting its anti-proliferative effects. The molecular targets and pathways involved include the p53 pathway, which regulates the expression of genes involved in cell cycle control and apoptosis .
Comparación Con Compuestos Similares
HDM-201 is compared with other similar compounds such as:
Nutlin-3: Another Murine Double Minute-2 inhibitor, but HDM-201 has shown higher potency and selectivity.
RG7388: A second-generation Murine Double Minute-2 inhibitor with similar mechanisms but different pharmacokinetic profiles.
MI-77301: Another potent Murine Double Minute-2 inhibitor with distinct chemical properties and biological activities.
HDM-201 is unique due to its high selectivity for the p53-Murine Double Minute-2 interaction and its favorable pharmacokinetic and pharmacodynamic profiles .
Propiedades
IUPAC Name |
1-(2,4-dimethylcyclobuten-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-5-4-6(2)8(5)7(3)9/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNPBZLNYQDORR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C1C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

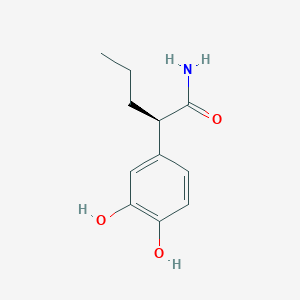
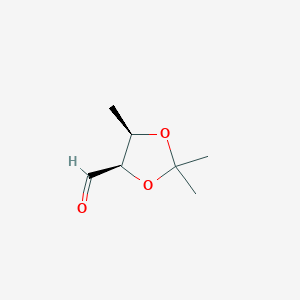

![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)
![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)




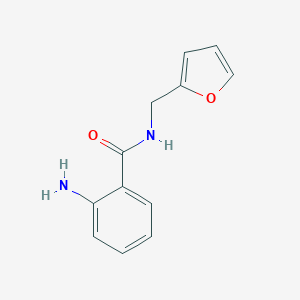
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)

